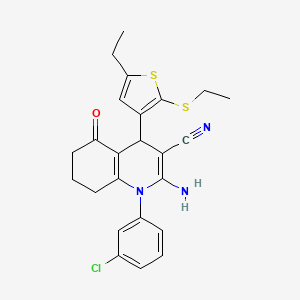![molecular formula C27H21Cl2N3OS B11628303 6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628303.png)
6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-クロロベンジル)スルファニル]-4-(2-クロロフェニル)-5-シアノ-2-メチル-N-フェニル-1,4-ジヒドロピリジン-3-カルボキサミドは、様々な科学研究分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ジヒドロピリジン環、クロロベンジルおよびクロロフェニル基、シアノ基、およびカルボキサミド基を含む独特の構造で特徴付けられます。これらの官能基の存在は、化合物の反応性と様々な化学的および生物学的コンテキストにおける潜在的な有用性に貢献しています。
準備方法
合成経路と反応条件
6-[(2-クロロベンジル)スルファニル]-4-(2-クロロフェニル)-5-シアノ-2-メチル-N-フェニル-1,4-ジヒドロピリジン-3-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ジヒドロピリジン環の形成: この手順は、適切なアルデヒド、ケトン、およびアンモニアまたはアミンを酸性または塩基性条件下で縮合させることを伴います。
クロロベンジル基とクロロフェニル基の導入: これらの基は、クロロベンジルハライドとクロロフェニルハライドを使用して求核置換反応を通じて導入できます。
シアノ基の付加: シアノ基は、シアン化物塩を使用して求核付加反応を通じて導入できます。
カルボキサミド基の形成: この手順は、適切なアミンまたはアミドと中間体化合物を適切な条件下で反応させることを伴います。
工業生産方法
この化合物の工業生産は、より高い収率と純度を実現するために、上記の合成経路の最適化を伴う場合があります。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
6-[(2-クロロベンジル)スルファニル]-4-(2-クロロフェニル)-5-シアノ-2-メチル-N-フェニル-1,4-ジヒドロピリジン-3-カルボキサミドは、以下を含む様々な種類の化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体へと酸化することができます。
還元: 還元反応は、アミンやアルコールなどの還元された誘導体の形成につながる可能性があります。
置換: この化合物は、求核または求電子置換反応を起こし、異なる官能基を持つ新しい誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的水素化などがあります。
置換: 一般的な試薬には、ハライド、求核剤、求電子剤などがあります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化物を生成し、還元はアミンまたはアルコールを生成し、置換は異なる官能基を持つ新しい誘導体を生成する可能性があります。
科学研究における用途
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、そして様々な有機反応における試薬として使用できます。
生物学: この化合物は、生化学的プローブとして、または新しい薬剤の開発のためのリード化合物として、可能性を秘めています。
医学: この化合物は、特定の病気や状態の治療において、治療上の用途の可能性を秘めています。
産業: この化合物は、新しい材料の開発や工業プロセスにおける触媒として使用される可能性があります。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
6-[(2-クロロベンジル)スルファニル]-4-(2-クロロフェニル)-5-シアノ-2-メチル-N-フェニル-1,4-ジヒドロピリジン-3-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、以下のいずれかによってその効果を発揮する可能性があります。
特定の受容体または酵素への結合: これは、生化学的経路と生理学的プロセスの調節につながる可能性があります。
特定のタンパク質の阻害または活性化: これは、細胞機能と反応の変化につながる可能性があります。
核酸との相互作用: これは、遺伝子発現と細胞機能に影響を与える可能性があります。
類似化合物の比較
6-[(2-クロロベンジル)スルファニル]-4-(2-クロロフェニル)-5-シアノ-2-メチル-N-フェニル-1,4-ジヒドロピリジン-3-カルボキサミドは、以下のような他の類似の化合物と比較できます。
ジヒドロピリジン誘導体: これらの化合物は、ジヒドロピリジン環構造を共有し、類似の化学的および生物学的特性を持つ可能性があります。
クロロベンジルおよびクロロフェニル誘導体: これらの化合物は、クロロベンジルおよびクロロフェニル基を共有し、類似の反応性と用途を持つ可能性があります。
シアノおよびカルボキサミド誘導体: これらの化合物は、シアノ基とカルボキサミド基を共有し、類似の化学的および生物学的特性を持つ可能性があります。
6-[(2-クロロベンジル)スルファニル]-4-(2-クロロフェニル)-5-シアノ-2-メチル-N-フェニル-1,4-ジヒドロピリジン-3-カルボキサミドの独自性は、その特定の官能基の組み合わせにあり、これはその独特の化学的および生物学的特性に貢献しています。
類似化合物との比較
6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
Dihydropyridine derivatives: These compounds share the dihydropyridine ring structure and may have similar chemical and biological properties.
Chlorobenzyl and chlorophenyl derivatives: These compounds share the chlorobenzyl and chlorophenyl groups and may have similar reactivity and applications.
Cyano and carboxamide derivatives: These compounds share the cyano and carboxamide groups and may have similar chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C27H21Cl2N3OS |
|---|---|
分子量 |
506.4 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-6-[(2-chlorophenyl)methylsulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H21Cl2N3OS/c1-17-24(26(33)32-19-10-3-2-4-11-19)25(20-12-6-8-14-23(20)29)21(15-30)27(31-17)34-16-18-9-5-7-13-22(18)28/h2-14,25,31H,16H2,1H3,(H,32,33) |
InChIキー |
XHKLVYNIFSGBPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628222.png)
![Heptyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B11628224.png)
![(3Z)-1-methyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11628225.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B11628234.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11628238.png)
![4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628241.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628247.png)
![(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11628283.png)
![5-(furan-2-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628295.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628315.png)
![1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone](/img/structure/B11628318.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628326.png)
![6-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11628328.png)
